molecular formula C13H16N2O2S2 B2636233 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide CAS No. 1788542-85-7

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2636233
CAS No.: 1788542-85-7
M. Wt: 296.4
InChI Key: GEIIGYCNJZXKBZ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative featuring a carboxamide group at position 6 of the heterocyclic core. The substituent on the carboxamide nitrogen is a complex 2-hydroxy-2-methyl-3-(methylthio)propyl group, which introduces both hydrophilic (hydroxy) and lipophilic (methylthio) functionalities.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-13(17,7-18-2)6-14-12(16)9-3-4-10-11(5-9)19-8-15-10/h3-5,8,17H,6-7H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIIGYCNJZXKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(CSC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions

    Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzo[d]thiazole derivative with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Side Chain Functionalization: The side chain containing the hydroxyl and methylthio groups can be introduced through nucleophilic substitution reactions, where a suitable halide precursor reacts with the benzo[d]thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo substitution reactions with halides or other electrophiles in the presence of a base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Group Effects

The target compound’s unique substituent distinguishes it from other benzothiazole-6-carboxamides in the literature. Key comparisons include:

Compounds (20–24)
  • Substituents: These derivatives feature 2-acetamido groups on the benzothiazole core, with carboxamide-linked side chains such as phenylsulfonamido ethyl (20), isopropylsulfonamido ethyl (21), and pyridylamino ethyl/propyl groups (22–23) .
  • Key Differences: Unlike the target compound, these analogs lack the hydroxy and methylthio moieties. Their substituents are predominantly sulfonamide or aromatic amino groups, which may enhance metabolic stability but reduce solubility compared to the target’s hydroxy group .
  • Synthesis : Synthesized in DMF using EEDQ as a coupling agent, with purification via thin-layer chromatography (TLC). All compounds exhibit high purity (>96%) and melting points >200°C, indicative of crystalline stability .
Compounds (8l, 8m, 8n, 9a, 9b)
  • Substituents : These include piperidinyl (e.g., 3-carbamoylpiperidin-1-yl in 8l) and 4-chlorophenyl groups. The piperidine ring introduces conformational rigidity, while the chlorophenyl group enhances lipophilicity .
  • Such differences could influence receptor binding or solubility .
  • Synthesis : Purified via column chromatography (e.g., DCM:MeOH = 15:1 for 8l) with yields ranging from 29% (8n) to 89% (9b). HPLC purity exceeds 96%, with retention times varying by substituent (e.g., 5.54 min for 8l) .

Physicochemical and Analytical Properties

Compound Substituent on Carboxamide Melting Point (°C) Purity (%) Yield (%) HPLC Retention Time (min)
Target Compound 2-hydroxy-2-methyl-3-(methylthio)propyl Not reported Not reported Not reported Not reported
20 () 2-(phenylsulfonamido)ethyl >200 >96 Not reported Not reported
8l () 4-chlorophenyl + 3-carbamoylpiperidinyl Not reported 99.9 65 5.54
9b () 4-chlorophenyl + 3-aminopiperidinyl Not reported 99.8 89 Not reported

Key Observations :

  • The target’s hydroxy group may similarly contribute to crystalline stability .
  • Purity : Both and compounds achieve >96% purity, underscoring robust synthetic protocols. The target compound would likely require analogous rigorous purification (e.g., HPLC or TLC) .
  • HPLC Retention : Retention times in correlate with substituent hydrophobicity (e.g., 7.49 min for 8n vs. 5.54 min for 8l). The target’s methylthio group might increase retention time relative to hydroxy-containing analogs .

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d]thiazole ring system, characterized by the presence of functional groups such as hydroxyl, methylthio, and carboxamide. These groups contribute to its reactivity and biological interactions:

  • Benzo[d]thiazole core : Provides a scaffold for biological activity.
  • Hydroxyl group : Enhances solubility and potential for hydrogen bonding.
  • Methylthio group : May influence metabolic stability and bioactivity.

1. Enzyme Inhibition

Research indicates that derivatives of thiazole compounds, including this compound, exhibit significant enzyme inhibition properties. Notably, studies have shown:

  • Urease Inhibition : Compounds in this class have demonstrated potent urease inhibition, which is crucial for treating conditions like urease-related infections .
  • Xanthine Oxidase Inhibition : Thiazole derivatives have been explored as xanthine oxidase inhibitors, which are important in managing gout. The structure-activity relationship (SAR) studies indicate that modifications can enhance inhibitory potency .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens:

  • Antibacterial Activity : Studies suggest that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell wall synthesis or function.
  • Antifungal Activity : Some derivatives have also been effective against fungal strains, indicating a broad spectrum of antimicrobial activity.

3. Anticancer Properties

Emerging research highlights the potential anticancer effects of this compound:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. The presence of the benzo[d]thiazole moiety is thought to play a critical role in these activities .

The proposed mechanism of action for this compound involves:

  • Binding Interactions : The compound likely interacts with specific enzymes or receptors through hydrogen bonds and hydrophobic interactions facilitated by its functional groups.
  • Influencing Biological Pathways : By modulating enzyme activity, it can impact metabolic pathways relevant to disease processes.

Case Studies

Several case studies have explored the biological activity of similar thiazole compounds:

  • Urease Inhibition Study :
    • A series of thiazole derivatives were synthesized and tested for urease inhibition.
    • Results indicated that modifications at specific positions significantly enhanced inhibitory activity against urease enzymes .
  • Antimalarial Activity Study :
    • A study focused on the SAR of thiazole analogs against Plasmodium falciparum showed that certain substitutions led to increased potency with low cytotoxicity in HepG2 cell lines .

Summary of Research Findings

Activity TypeFindingsReferences
Enzyme InhibitionSignificant urease and xanthine oxidase inhibition observed in various derivatives
Antimicrobial ActivityEffective against multiple bacterial and fungal strains
Anticancer PropertiesInduces apoptosis in cancer cell lines; inhibits proliferation

Q & A

Q. What synthetic methodologies are commonly employed for preparing benzothiazole carboxamide derivatives, and how are they optimized?

Benzothiazole carboxamides are typically synthesized via cyclization reactions. For example, intermediates like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides can react with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by cyclization in DMF using iodine and triethylamine to yield the thiadiazole core . Optimization involves adjusting solvent systems (e.g., acetonitrile vs. DMF), reaction times, and stoichiometric ratios of reagents to improve yields. Purification often employs reverse-phase HPLC or recrystallization .

Q. How is structural characterization of benzothiazole carboxamides performed?

Characterization relies on spectroscopic techniques:

  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.03–7.47 ppm) and carbon backbone .
  • LC-MS/HRMS : Confirms molecular weight and purity (e.g., [M+H]+ = 327.1045 for C17H17N3O2S) .
  • IR spectroscopy : Detects functional groups like C=O (1650–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹) .

Q. What in vitro assays are used to evaluate the biological activity of benzothiazole derivatives?

Common assays include:

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
  • Anticancer screening : Cell viability assays (e.g., MTT) on cancer cell lines, with IC50 calculations .
  • Enzyme inhibition : Kinase or reductase inhibition assays (e.g., pteridine reductase-1 for trypanosomatidic infections) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies for structurally similar benzothiazoles?

Discrepancies often arise from variations in substituents or assay conditions. For example, replacing a 4-chlorophenyl group with 2,6-difluorophenyl in thiazolidinone derivatives alters antibacterial efficacy . Systematic approaches include:

  • Structure-activity relationship (SAR) studies : Correlate substituent electronic/hydrophobic properties with activity .
  • Meta-analysis : Compare data across studies using standardized protocols (e.g., consistent cell lines or pathogen strains) .

Q. What strategies improve the cyclization efficiency in benzothiazole synthesis?

Cyclization bottlenecks are addressed via:

  • Catalytic systems : Copper(I) iodide or (S)-proline in azide-alkyne cycloadditions to enhance regioselectivity .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from hours to minutes) and improves yields .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates during ring closure .

Q. How are computational methods applied to study benzothiazole-target interactions?

Advanced techniques include:

  • Molecular docking : Predict binding modes to targets like pteridine reductase-1 using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) .
  • QSAR modeling : Relate molecular descriptors (logP, polar surface area) to pharmacokinetic properties .

Key Methodological Recommendations

  • Synthesis : Prioritize DMF/iodine cyclization for thiadiazole cores .
  • Characterization : Combine NMR and HRMS for unambiguous structural confirmation .
  • Biological Testing : Use standardized protocols (CLSI guidelines) for MIC assays to ensure reproducibility .

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